molecular formula C8H8FNO2 B6232044 2-amino-3-fluoro-5-methylbenzoic acid CAS No. 1039900-47-4

2-amino-3-fluoro-5-methylbenzoic acid

Cat. No.: B6232044
CAS No.: 1039900-47-4
M. Wt: 169.2
InChI Key:
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Description

2-amino-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the third position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-3-fluoro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reagents, and catalysts is crucial to the efficiency of the process. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and fluorine groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

2-amino-3-fluoro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-amino-3-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the benzene ring can interact with enzymes and receptors, modulating their activity. The compound may also disrupt cell membrane integrity, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

2-amino-3-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:

    2-amino-5-methylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-fluoro-5-methylbenzoic acid: Lacks the amino group, which may influence its chemical properties and applications.

    3-fluoro-5-methylbenzoic acid: Lacks the amino group and has a different substitution pattern on the benzene ring.

Properties

IUPAC Name

2-amino-3-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMSIALAWEXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039900-47-4
Record name 2-amino-3-fluoro-5-methylbenzoic acid
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